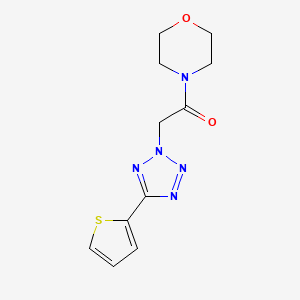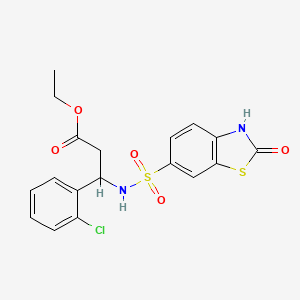![molecular formula C20H22N4O4S B4314740 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one](/img/structure/B4314740.png)
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one
Übersicht
Beschreibung
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[321]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one is a complex organic compound with a unique structure that includes a triazole ring, a pyrrolidinone ring, and a dioxabicyclo octane moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one involves multiple steps. One of the key intermediates in the synthesis is 6,8-dioxabicyclo[3.2.1]octane, which can be prepared from 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) via a series of reactions including reduction, bromination, cyclization, dehydrobromination, and epoxidation . The final compound is obtained by coupling the intermediate with other necessary reagents under specific conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow chemistry and automated synthesis to streamline the process and reduce costs.
Analyse Chemischer Reaktionen
Types of Reactions
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.
Medicine: It could be explored for its potential therapeutic properties, including as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of 1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require further investigation to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane Derivatives: These compounds share the dioxabicyclo octane moiety and may have similar chemical properties.
Triazole Derivatives: Compounds containing the triazole ring are known for their diverse biological activities.
Pyrrolidinone Derivatives: These compounds are often used in medicinal chemistry for their pharmacological properties.
Uniqueness
1-[[4-Methyl-1-(4-oxo-6,8-dioxabicyclo[321]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one is unique due to its combination of structural features, which may confer distinct chemical and biological properties
Eigenschaften
IUPAC Name |
1-[[4-methyl-1-(4-oxo-6,8-dioxabicyclo[3.2.1]octan-2-yl)-5-sulfanylidene-1,2,4-triazol-3-yl]methyl]-4-phenylpyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S/c1-22-17(10-23-9-13(7-18(23)26)12-5-3-2-4-6-12)21-24(20(22)29)14-8-15(25)19-27-11-16(14)28-19/h2-6,13-14,16,19H,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIQDWPCJZMFIIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN(C1=S)C2CC(=O)C3OCC2O3)CN4CC(CC4=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(6-TERT-BUTYL-3-CYANO-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL)-2-[5-(THIOPHEN-2-YL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4314663.png)
![N-[1-(ADAMANTAN-1-YL)PROPYL]-2-[5-(4-CHLOROPHENYL)-2H-1,2,3,4-TETRAZOL-2-YL]ACETAMIDE](/img/structure/B4314667.png)
![N-(3-METHYL-1-PENTYN-3-YL)-2-{5-[3-(TRIFLUOROMETHYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B4314675.png)
![2-[5-(2-thienyl)-2H-tetrazol-2-yl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B4314690.png)
![N-[3-CYANO-6-(2-METHYL-2-PROPANYL)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-2-YL]-2-{5-[4-(METHYLSULFANYL)PHENYL]-2H-TETRAZOL-2-YL}ACETAMIDE](/img/structure/B4314693.png)
![2-{[4-(MORPHOLIN-4-YL)-1,2,5-THIADIAZOL-3-YL]OXY}-N-[4-(MORPHOLINE-4-CARBONYL)PHENYL]ACETAMIDE](/img/structure/B4314702.png)
![N-{4-[chloro(difluoro)methoxy]phenyl}-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B4314710.png)
![2-(5-{4-[(2-FLUOROBENZYL)OXY]PHENYL}-2H-TETRAZOL-2-YL)-N-(3-METHYL-1-PENTYN-3-YL)ACETAMIDE](/img/structure/B4314718.png)
![1-{[4-amino-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-3,5-dimethyl-1,3,5-triazinane-2,4,6-trione](/img/structure/B4314722.png)

![N-(2-fluorophenyl)-2-({4-methyl-5-[(2-oxo-4-phenylpyrrolidin-1-yl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B4314733.png)
![N-[4-(4-MORPHOLINYLCARBONYL)PHENYL]-2-[(5-PROPYL-5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL)SULFANYL]ACETAMIDE](/img/structure/B4314745.png)

![N~2~-[3-(TRIFLUOROMETHYL)PHENYL][1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-CARBOXAMIDE](/img/structure/B4314756.png)
